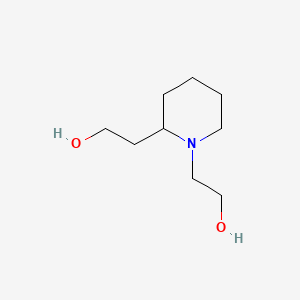

Piperidine-1,2-diethanol

CAS No.: 84681-78-7

Cat. No.: VC16953754

Molecular Formula: C9H19NO2

Molecular Weight: 173.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 84681-78-7 |

|---|---|

| Molecular Formula | C9H19NO2 |

| Molecular Weight | 173.25 g/mol |

| IUPAC Name | 2-[1-(2-hydroxyethyl)piperidin-2-yl]ethanol |

| Standard InChI | InChI=1S/C9H19NO2/c11-7-4-9-3-1-2-5-10(9)6-8-12/h9,11-12H,1-8H2 |

| Standard InChI Key | KEIMDCSRTSXXBP-UHFFFAOYSA-N |

| Canonical SMILES | C1CCN(C(C1)CCO)CCO |

Introduction

Structural and Molecular Characteristics

Piperidine-1,2-diethanol belongs to the class of piperidine derivatives, which are six-membered heterocyclic compounds containing one nitrogen atom. The substitution of hydroxymethyl groups at the 1 and 2 positions introduces significant polarity and hydrogen-bonding capacity, distinguishing it from simpler piperidine analogs such as N-methylpiperidine or piperidin-2-one .

Molecular Geometry and Electronic Properties

The piperidine ring adopts a chair conformation, with the hydroxymethyl groups occupying equatorial positions to minimize steric strain. Density functional theory (DFT) calculations on related piperidine derivatives, such as 2-(piperidine-1-ylmethyl)cyclohexanamine, reveal that substituents significantly influence frontier molecular orbitals (HOMO-LUMO gaps), chemical hardness, and electrophilicity . For piperidine-1,2-diethanol, the electron-donating hydroxyl groups likely reduce the ring’s basicity compared to unsubstituted piperidine (pKa ~11.3), though experimental validation is required.

Comparative Analysis with Structural Analogs

The table below highlights key differences between piperidine-1,2-diethanol and other piperidine-based compounds:

| Compound | Structural Features | Key Properties |

|---|---|---|

| Piperidine | Unsubstituted ring | High basicity, hydrophobic |

| 4-Hydroxypiperidine | Hydroxyl group at position 4 | Enhanced solubility, moderate basicity |

| Piperidin-2-one | Carbonyl group at position 2 | Reduced basicity, ketone reactivity |

| N-Methylpiperidine | Methyl substitution on nitrogen | Increased lipophilicity, lower polarity |

| Piperidine-1,2-diethanol | Hydroxymethyl groups at 1 and 2 positions | High polarity, hydrogen-bonding capacity |

The dual hydroxymethyl groups in piperidine-1,2-diethanol enhance its aqueous solubility and potential for forming coordination complexes, making it a candidate for catalytic or pharmaceutical applications .

Synthetic Methodologies

The synthesis of piperidine-1,2-diethanol can be inferred from established protocols for analogous piperidine derivatives. Two primary routes are plausible:

Mannich Reaction-Based Synthesis

The Mannich reaction, a three-component condensation between an amine, carbonyl compound, and aldehyde, has been employed to synthesize structurally complex piperidine derivatives . For example, 2-(piperidine-1-ylmethyl)cyclohexanamine was synthesized via a Mannich mechanism using cyclohexanone, piperidine, and formaldehyde . Adapting this approach, piperidine-1,2-diethanol could be synthesized by reacting piperidine with two equivalents of glycolaldehyde under acidic conditions, followed by reduction of intermediate imines.

Nucleophilic Substitution

Physicochemical Properties

While experimental data specific to piperidine-1,2-diethanol are scarce, properties can be extrapolated from related compounds:

-

Solubility: High solubility in polar solvents (water, ethanol) due to hydroxyl groups.

-

Thermal Stability: Decomposition likely above 200°C, consistent with tertiary amines.

-

Spectroscopic Signatures:

Analytical Characterization

Advanced analytical techniques are essential for confirming the structure and purity of piperidine-1,2-diethanol:

-

Mass Spectrometry: Electron ionization (EI-MS) would generate characteristic fragments, such as iminium ions (e.g., 98 for piperidine-derived species) .

-

Chromatography: Gas chromatography (GC) or liquid chromatography (LC) paired with mass spectrometry enables separation from synthetic byproducts .

Challenges and Future Directions

Current limitations include the lack of experimental data on piperidine-1,2-diethanol’s biological activity and thermodynamic parameters. Future studies should prioritize:

-

Synthetic Optimization: Improving yield and regioselectivity using flow chemistry or enzymatic catalysis.

-

Pharmacological Profiling: Assessing NMDA receptor modulation potential, given the activity of related dissociative agents .

-

Environmental Impact Studies: Evaluating biodegradation pathways and ecotoxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume